20-carboxy LTB4 is formed through the metabolism of LTB4 by the enzyme LTB4 20-hydroxylase in human leukocytes, specifically neutrophils. [] This conversion process involves the addition of a carboxylic acid group to the 20th carbon atom of the LTB4 molecule. []
Further research suggests that LTB4 metabolism in isolated rat hepatocytes can also produce 20-carboxy LTB4, along with other metabolites. []
Studies have shown that 20-carboxy LTB4 exhibits significantly weaker biological activity compared to its parent molecule, LTB4. While LTB4 plays a potent role in various inflammatory responses, 20-carboxy LTB4 demonstrates only about 2.6% of the activity in causing a specific type of white blood cell (neutrophil) degranulation. [] This indicates that 20-carboxy LTB4 likely functions as an inactive metabolite of LTB4, contributing to its removal from the body.
-carboxy LTB4 serves as a valuable biomarker in scientific research, particularly in studies investigating:
20-Carboxy-leukotriene B4 (20-COOH LTB4) is a metabolite of leukotriene B4 (LTB4), a potent inflammatory mediator produced by various cells, including neutrophils and macrophages []. LTB4 is inactivated within human leukocytes by the enzyme LTB4 20-hydroxylase. The resulting 20-hydroxy LTB4 is further metabolized to 20-carboxy LTB4 through a process known as omega-oxidation []. This conversion significantly reduces the biological activity of the molecule compared to its parent compound, LTB4 [].
20-COOH LTB4 serves as a biomarker of LTB4 activity in vivo and is used in scientific research to assess inflammatory processes [].
20-COOH LTB4 shares a similar core structure with LTB4, containing a conjugated triene system and several oxygen-containing functional groups. However, it differs in the presence of a carboxylic acid group (COOH) at the 20th carbon position, replacing the hydroxyl group (OH) present in LTB4 []. This modification likely contributes to the reduced biological activity of 20-COOH LTB4 compared to LTB4 [].
Due to the sensitive nature of leukotrienes, including 20-COOH LTB4, detailed structural information is not readily available online. However, commercial suppliers often provide structural diagrams for purchased products [, ].
20-COOH LTB4 is primarily formed through the enzymatic conversion of LTB4 by LTB4 20-hydroxylase in leukocytes []. The specific reaction can be represented as follows:
LTB4 + NADPH + H+ -> 20-hydroxyLTB4 + NADP+ (Equation 1) []
20-hydroxyLTB4 + O2 -> 20-COOH LTB4 (Equation 2) []
Limited information exists regarding further metabolism or degradation pathways of 20-COOH LTB4.
Irritant